Ethyl 4-acetoxyacetoacetate
Overview
Description
Ethyl 4-acetoxyacetoacetate is an organic compound that belongs to the class of esters. It is a derivative of acetoacetic acid and is characterized by the presence of an acetoxy group at the fourth position of the acetoacetate moiety. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-acetoxyacetoacetate can be synthesized through the esterification of ethyl acetoacetate with acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of ethyl acetoacetate with acetic anhydride in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products. This method ensures high yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Ethyl 4-acetoxyacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-acetoxyacetoacetate involves its reactivity as an ester. The acetoxy group can undergo hydrolysis to form acetic acid and the corresponding acetoacetate derivative. This compound can also participate in various nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl acetoacetate: A closely related compound that lacks the acetoxy group at the fourth position.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.
Diethyl malonate: Another ester that is used in similar synthetic applications.
Uniqueness: Ethyl 4-acetoxyacetoacetate is unique due to the presence of the acetoxy group, which imparts distinct reactivity and allows for the formation of a wider range of derivatives compared to its analogs. This makes it particularly valuable in the synthesis of complex organic molecules.
Properties
IUPAC Name |
ethyl 4-acetyloxy-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-12-8(11)4-7(10)5-13-6(2)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNVCBUVDFHONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467214 | |
Record name | ethyl 4-acetoxyacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35594-15-1 | |
Record name | ethyl 4-acetoxyacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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